molecular formula C9H15N3O B1422930 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine CAS No. 1311315-58-8

2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine

Cat. No.: B1422930
CAS No.: 1311315-58-8
M. Wt: 181.23 g/mol
InChI Key: HWQFITQMUYFYKG-UHFFFAOYSA-N
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Description

“2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine” is a chemical compound . It is also known as BAY-876, a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a morpholine ring via a methylene bridge . The pyrazole ring contains a methyl group at the 4-position .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 181.24 .

Scientific Research Applications

Synthesis and Biological Evaluation

Díaz et al. (2012) reported on the synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists, highlighting the compound 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). This compound showed high activity in the mouse capsaicin model of neurogenic pain and exerted dose-dependent antinociceptive effects in several neuropathic pain models, making it a clinical candidate due to its good physicochemical, safety, and ADME properties (J. Díaz et al., 2012).

Chemical Synthesis Methods

Prajapati et al. (2015) described an efficient one-pot synthesis method for producing new 1,4-dihydropyridine derivatives using a multicomponent reaction. This method involved the reaction of 4-(4-aminophenyl) morpholin-3-one with various pyrazole aldehydes, yielding compounds characterized by spectroscopic methods (Devang R. Prajapati, Hardik K. Senjani, Y. Naliapara, 2015).

Antiparasitic Activities

Kuettel et al. (2007) synthesized a series of new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives and assayed them in vitro against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum. Several compounds exhibited moderate to very good activity, with notable selectivity toward different Trypanosoma parasites (Sabine Kuettel, A. Zambon, M. Kaiser, R. Brun, L. Scapozza, R. Perozzo, 2007).

Pharmaceutical Chemistry

Özil et al. (2018) designed and synthesized novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives. These compounds were screened for in vitro antioxidant activities and as glucosidase inhibitors, demonstrating significant antioxidant activity and glucosidase inhibitory potential (M. Özil, Cansu Parlak, N. Baltaş, 2018).

Anti-inflammatory Activity

Khalil (2011) investigated a series of novel pyrazoline derivatives containing 4-morpholinophenyl moiety for their potential anti-inflammatory activity. The compounds exhibited varying levels of activity compared to the reference drug indomethacin (Omneya M. Khalil, 2011).

Properties

IUPAC Name

2-[(4-methylpyrazol-1-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-4-11-12(6-8)7-9-5-10-2-3-13-9/h4,6,9-10H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQFITQMUYFYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233921
Record name Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-58-8
Record name Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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